Dihexyl adipate synthesis and manufacturing process.
Dihexyl adipate synthesis and manufacturing process.
An In-depth Technical Guide to the Synthesis and Manufacturing of Dihexyl Adipate (B1204190)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl adipate is a diester of adipic acid and n-hexanol, belonging to the class of organic compounds known as adipate esters. It serves primarily as a plasticizer, an additive used to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its properties, such as good low-temperature performance and compatibility with various resins, make it a valuable component in a range of applications, including food packaging films, cosmetics, and as a solvent. This technical guide provides a comprehensive overview of the synthesis and manufacturing processes of dihexyl adipate, focusing on the core chemical reactions, catalytic systems, experimental protocols, and purification methods. While dihexyl adipate itself is of interest, much of the detailed industrial and academic literature focuses on its close analog, di(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA). The synthesis principles and processes for these compounds are largely analogous.
Core Synthesis Pathway: Fischer Esterification
The most common and industrially significant method for producing dihexyl adipate is the direct esterification of adipic acid with n-hexanol.[1] This is a type of Fischer esterification, a reversible reaction in which a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[2]
The overall reaction is as follows:
HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 CH₃(CH₂)₅OH (n-Hexanol) ⇌ C₆H₁₃OOC-(CH₂)₄-COOC₆H₁₃ (Dihexyl Adipate) + 2 H₂O (Water)
The reaction is an equilibrium process. To achieve a high yield of dihexyl adipate, the equilibrium must be shifted towards the products. This is typically accomplished by continuously removing the water produced during the reaction, often through azeotropic distillation using a solvent like toluene (B28343) or by applying a vacuum.[1][3]
Reaction Mechanism
The acid-catalyzed esterification mechanism involves the protonation of the carbonyl oxygen of adipic acid, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group of n-hexanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. This process occurs at both ends of the adipic acid molecule to form the diester.
Figure 1: Acid-catalyzed esterification pathway for dihexyl adipate synthesis.
Catalytic Systems
The choice of catalyst is critical for achieving high reaction rates, yields, and purity while considering environmental and economic factors.
Homogeneous Acid Catalysts
Traditional catalysts for adipate ester synthesis include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA).[4][5] These catalysts are effective and relatively inexpensive. However, they suffer from several drawbacks:
-
Corrosiveness: They are highly corrosive to equipment.
-
Separation difficulties: Being in the same phase as the reaction mixture, they are difficult to separate from the product, requiring neutralization and washing steps that generate wastewater.
-
Side reactions: They can promote side reactions, leading to colored impurities.
Heterogeneous (Solid) Acid Catalysts
Modern manufacturing increasingly favors solid acid catalysts due to their significant advantages over homogeneous systems.[6] These include:
-
Ease of separation: They can be easily removed from the reaction mixture by filtration.
-
Reusability: Many solid catalysts can be regenerated and reused, reducing waste and cost.[6]
-
Reduced corrosiveness: They are generally less corrosive than liquid acids.
-
Higher selectivity: They can lead to purer products with fewer side reactions.[6]
Examples of solid acid catalysts include:
-
Titanium-based catalysts (e.g., tetrabutyl titanate, titanium adipate)[7][8]
-
Tin oxides (e.g., SnO loaded on activated carbon)[9]
-
Ion-exchange resins
-
Zeolites
Enzymatic Catalysis
A greener and more sustainable approach to dihexyl adipate synthesis is the use of enzymes, particularly lipases.[5] Immobilized lipase (B570770) from Candida antarctica (e.g., Novozym 435) has been shown to be highly effective in catalyzing the esterification of adipic acid.[5][10]
Advantages of enzymatic catalysis include:
-
High specificity: Enzymes are highly selective, minimizing byproduct formation.
-
Mild reaction conditions: Reactions are typically run at lower temperatures (e.g., 50°C), reducing energy consumption.[3][10]
-
Environmental benefits: The process is solvent-free and generates minimal waste.[10]
-
High yields: Under optimal conditions, such as the application of a vacuum to remove water, conversions can reach 100%.[5][10]
The primary disadvantage is the higher cost of the enzyme compared to chemical catalysts, although immobilization allows for its reuse over multiple cycles.
Quantitative Data on Synthesis Parameters
The efficiency of dihexyl adipate synthesis is highly dependent on reaction parameters. The following tables summarize typical conditions and outcomes for different catalytic systems, primarily based on the closely related di(2-ethylhexyl) adipate (DEHA/DOA).
Table 1: Comparison of Catalytic Systems for Adipate Ester Synthesis
| Catalyst System | Molar Ratio (Alcohol:Acid) | Catalyst Loading | Temperature (°C) | Time (h) | Yield/Conversion | Reference(s) |
| Chemical Catalysts | ||||||
| p-TSA / H₂SO₄ | 2:1 | 1% of adipic acid mass | 180 | 3 | >95% | [6] |
| Titanium Tetrabutoxide / Stannic Octylate | 3:1 (initial) | ~0.2% (w/w) | 180 | - | High | [7] |
| SnO on Activated Carbon | 3.3:1 | 1.1% (w/w) | 170-175 | 2 | >98% | [9] |
| Acidic Ionic Liquid | 4:1 | 15 mol% | 80 | 4 | >99% | [11] |
| Enzymatic Catalyst | ||||||
| Immobilized Candida antarctica Lipase | 2.5:1 | 5% (w/w) | 50 | 3 | 100% | [10] |
Table 2: Optimal Conditions for Different Synthesis Methods
| Parameter | Conventional Acid Catalysis | Heterogeneous Catalysis (SnO) | Enzymatic Catalysis (Lipase) |
| Reactants | Adipic Acid, n-Hexanol | Adipic Acid, 2-Ethylhexanol | Adipic Acid, 2-Ethylhexanol |
| Solvent/Dehydrating Agent | Toluene (optional) | Toluene (6% w/w) | Solvent-free |
| Temperature | 160-180°C | 170-175°C | 50°C |
| Pressure | Atmospheric or Subatmospheric | Atmospheric | Vacuum (6.7 kPa) |
| Reaction Time | 3-5 hours | 2 hours | 3 hours |
| Key Advantage | Low catalyst cost | Catalyst reusability, cleaner product | Mild conditions, high purity, sustainable |
| Key Disadvantage | Product purification required | Higher initial catalyst cost | High enzyme cost |
Experimental Protocols
This section provides detailed methodologies for the synthesis of dihexyl adipate using both chemical and enzymatic catalysis.
Protocol 1: Chemical Synthesis using a Solid Acid Catalyst
This protocol is a composite methodology based on established procedures for adipate ester synthesis.[1][6][7][9]
Materials and Equipment:
-
Adipic Acid (high purity)
-
n-Hexanol
-
Catalyst: e.g., Titanium tetrabutoxide or SnO on activated carbon
-
Dehydrating agent (optional): Toluene
-
Neutralizing agent: 5% Sodium Carbonate (Na₂CO₃) solution
-
Drying agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vessel (three-necked flask) with mechanical stirrer, thermometer, and Dean-Stark apparatus with condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: In the reaction vessel, combine adipic acid and n-hexanol. A molar ratio of 1:2.2 to 1:3.3 (acid:alcohol) is typically used to drive the reaction forward.[9]
-
Catalyst and Solvent Addition: Add the solid acid catalyst (e.g., 0.2-1.1% of the total reactant mass).[7][9] If used, add toluene as a water-carrying agent (e.g., 6% of total reactant mass).[9]
-
Esterification Reaction:
-
Monitoring Reaction Progress: Periodically take samples to measure the acid value. The reaction is considered complete when the acid value drops below a target threshold (e.g., < 2 mg KOH/g).[1]
-
Post-Treatment and Purification:
-
Cooling and Catalyst Removal: Cool the reaction mixture to room temperature. If a solid catalyst was used, remove it by filtration.
-
Neutralization: Wash the crude ester twice with a 5% sodium carbonate solution to neutralize any residual acid.[1]
-
Water Wash: Wash the organic layer with water until the washings are neutral.
-
Dehydration and Alcohol Removal: Dry the ester over anhydrous sodium sulfate. Filter off the drying agent. Heat the ester under reduced pressure to remove residual water and any excess n-hexanol.[1]
-
Vacuum Distillation: For high-purity dihexyl adipate, perform vacuum distillation. Collect the appropriate fraction (boiling point of dihexyl adipate is approx. 184-186°C at 4 mmHg).
-
Protocol 2: Enzymatic Synthesis in a Solvent-Free System
This protocol is based on the lipase-catalyzed synthesis of adipate esters.[5][10]
Materials and Equipment:
-
Adipic Acid
-
n-Hexanol
-
Immobilized Candida antarctica lipase (e.g., Novozym 435)
-
Stirred tank reactor connected to a vacuum pump
-
Heating system (e.g., water bath)
-
Filtration apparatus
Procedure:
-
Charging the Reactor: Add adipic acid and n-hexanol to the reactor in a 1:2.5 molar ratio.[10]
-
Enzyme Addition: Add the immobilized lipase, typically 5% (w/w) of the total mass of the reactants.[10]
-
Reaction Conditions:
-
Reaction Time: Maintain the reaction under these conditions for approximately 3 hours. A conversion of 100% can be achieved in this timeframe.[10]
-
Enzyme Separation and Product Isolation:
-
Once the reaction is complete, cool the mixture.
-
Separate the immobilized enzyme from the product by filtration. The enzyme can be washed and reused for subsequent batches.
-
The resulting dihexyl adipate is typically of high purity and may not require further purification steps, which is a significant advantage of this method.[5]
-
Process Workflows and Diagrams
Visualizing the manufacturing process provides a clear, step-by-step understanding of the entire workflow from raw materials to the final purified product.
Overall Manufacturing Workflow
The following diagram illustrates the general workflow for the chemical synthesis of dihexyl adipate.
Figure 2: General workflow for the chemical synthesis and purification of dihexyl adipate.
Enzymatic Synthesis Workflow
The enzymatic process is significantly simpler, particularly in the purification phase.
Figure 3: Simplified workflow for the enzymatic synthesis of dihexyl adipate.
Conclusion
The synthesis of dihexyl adipate via direct esterification is a robust and well-established process. While traditional methods using homogeneous acid catalysts are effective, they are being progressively replaced by more sustainable and efficient technologies. The use of heterogeneous solid acid catalysts offers significant improvements in terms of product purity, catalyst reusability, and reduced environmental impact. Furthermore, enzymatic catalysis represents a green alternative, operating under mild conditions to produce a high-purity product with minimal downstream processing. The choice of a specific manufacturing process will depend on a balance of factors including raw material costs, energy consumption, capital investment, and desired product purity. For high-value applications, such as those in the pharmaceutical and medical device sectors, the higher purity afforded by enzymatic or advanced heterogeneous catalytic methods may be particularly advantageous.
References
- 1. benchchem.com [benchchem.com]
- 2. accustandard.com [accustandard.com]
- 3. plasticisers.org [plasticisers.org]
- 4. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. sdiarticle2.in [sdiarticle2.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
